

Application Note: Glyceric Acid Analysis Using Compound Discoverer Software

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Compound Focus: (2R)-2,3-Dihydroxypropanoic acid

CAS No.: 6000-40-4

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Introduction

Glyceric acid is an important organic acid within primary metabolism. Its quantitative and qualitative analysis in complex biological samples provides valuable insights in various research fields, including clinical diagnostics, nutritional studies, and plant physiology. This application note details a robust protocol for identifying and quantifying glyceric acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and **Thermo Scientific Compound Discoverer** software. The method is adapted from established untargeted metabolomics workflows [1].

Experimental Design and Sample Preparation

Sample Collection and Extraction

The foundational step for successful analysis is a standardized sample preparation protocol that ensures maximum metabolite recovery while minimizing degradation.

Materials:

- **Solvents:** Methanol, methyl-tert-butyl-ether (MTBE), water (all UHPLC-MS grade).
- **Internal Standard:** Testosterone-D3 (or other suitable isotope-labeled standard) [1].

- **Equipment:** Refrigerated centrifuge, vortex mixer, ultrasonic bath, polypropylene tubes.

Protocol:

- **Thawing & Clarification:** Thaw frozen samples (e.g., plasma, saliva, tissue homogenates) on ice and centrifuge at $3,500 \times g$ for 10 minutes at 4°C to remove insoluble materials [1].
- **Protein Precipitation:** Add a pre-cooled methanol/MTBE/water mixture (1:3:1 ratio, 1 mL per sample) to the supernatant [1].
- **Metabolite Extraction:** Vortex the mixture vigorously, shake for 10 minutes, and then incubate in an ice-cooled ultrasonication bath for 10 minutes [1].
- **Phase Separation:** Add 500 μL of UHPLC-grade methanol/water (1:3) to the homogenate. Vortex and centrifuge for 5 minutes at 4°C to achieve phase separation. Polar metabolites, including glyceric acid, will be in the lower aqueous phase [1].
- **Preparation for Analysis:** Transfer an equal volume (e.g., 300 μL) of the lower aqueous phase to a fresh tube. Dry the sample under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 80% (v/v) methanol and 20% (v/v) water before injection into the LC-MS system [1].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Accurate LC-MS analysis is critical for separating glyceric acid from isobaric compounds and achieving high-quality mass spectra.

LC Conditions [1]:

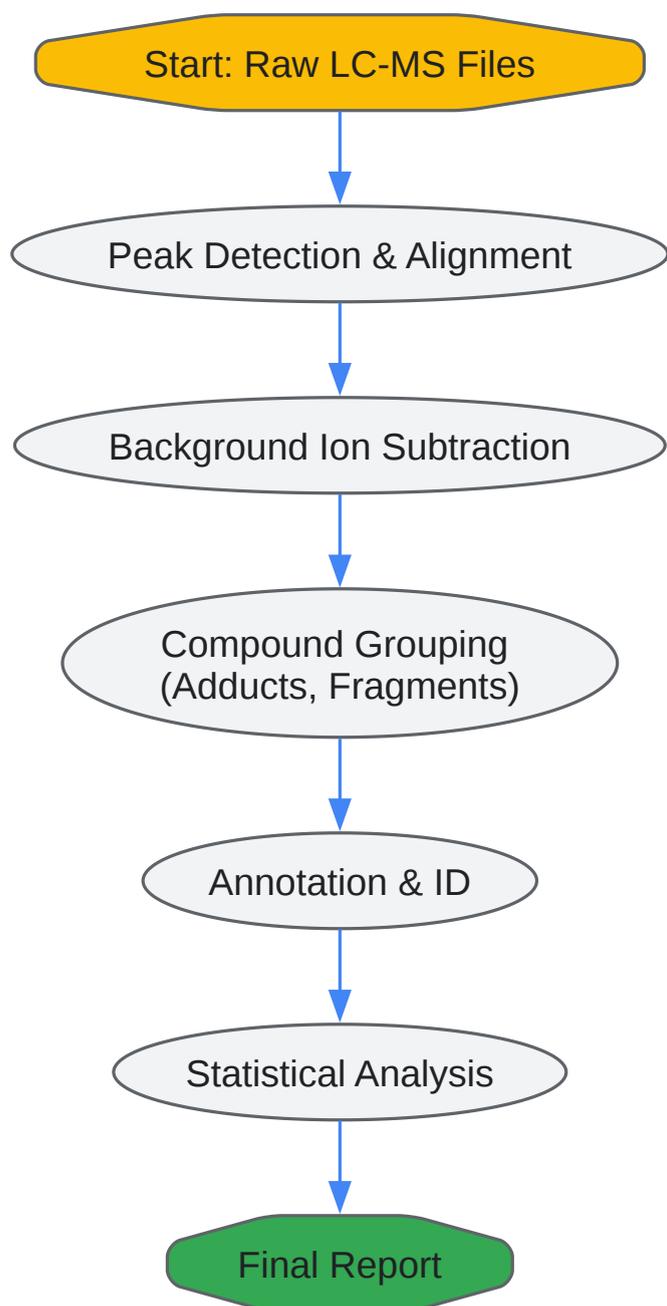
- **Column:** C18 column (e.g., Zorbax, $50 \times 2.1 \text{ mm}$, $1.8 \mu\text{m}$).
- **Mobile Phase:**
 - **Negative Mode:** Solvent A: 5 mM ammonium formate (pH 8); Solvent B: Methanol.
- **Gradient:**
 - 0–1 min: 5% B
 - 1–14 min: 5–100% B
 - 14–16 min: 100% B
 - 16–16.5 min: 100–5% B
 - 16.5–20 min: 5% B (re-equilibration)
- **Flow Rate:** 350 $\mu\text{L}/\text{min}$
- **Column Temperature:** 40°C
- **Injection Volume:** 10 μL

MS Conditions [1]:

- **Mass Spectrometer:** High-resolution instrument (e.g., Q Exactive Plus Orbitrap).
- **Ionization Mode:** Heated Electrospray Ionization (HESI) in negative mode.
- **Data Acquisition:** Full-scan MS (m/z range 70-1050) with data-dependent MS/MS (dd-MS2) for top ions.
- **Key Settings:**
 - Spray Voltage: 3.2 kV
 - Capillary Temperature: 320°C
 - Sheath Gas Flow: 40 arb
 - Aux Gas Flow: 10 arb

Data Processing with Compound Discoverer

Compound Discoverer software transforms raw LC-MS data into actionable insights through a customizable workflow designed for small molecule analysis [2]. The following diagram illustrates the core data processing steps.



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Workflow Setup and Key Parameters

Configure a Compound Discoverer workflow for untargeted analysis. The table below summarizes the critical parameters for each processing step, based on published methods [1].

Table 1: Key Parameters for Compound Discoverer Processing Workflow

Processing Step	Parameter	Recommended Setting	Purpose
Peak Detection	Mass Tolerance	5 ppm [1]	Accurate compound detection
	Retention Time Tolerance	0.2 min [1]	Align peaks across samples
	Signal Intensity Threshold	100,000 - 1,000,000 [1]	Filter low-abundance noise
Annotation	Databases	mzCloud, HMDB, KEGG [1]	High-confidence compound ID
	Fragmentation Score	Use mzLogic/FISh [2]	Rank identification confidence
Statistical Analysis	Normalization	Total Spectral Intensity [1]	Correct for sample variation
	Multivariate Analysis	PCA, OPLS-DA (in SIMCA) [1]	Identify significant changes

Key Software Features:

- **mzLogic:** This tool helps rank putative identifications by leveraging real fragmentation data from **mzCloud**, analyzing common fragment ions and substructures in unknown spectra to match them with database candidates [2].
- **Quality Control (QC):** Incorporate pooled QC samples analyzed throughout the data acquisition batch. Compound Discoverer can use these to correct for batch effects over time using methods like SERRF QC, ensuring data quality [2].

Identification and Statistical Analysis of Glyceric Acid

Targeted Identification of Glyceric Acid

To confidently identify glyceric acid, cross-reference multiple data points:

- **Accurate Mass:** Match the deprotonated ion $[M-H]^-$ of glyceric acid ($C_3H_6O_4$, m/z **105.0197**) with a tight mass tolerance (e.g., 5 ppm) [1].
- **Retention Time:** Compare against an authentic standard analyzed under identical conditions.
- **MS/MS Spectrum:** Acquire a fragmentation spectrum and compare it against a reference spectrum from the **mzCloud** library for definitive confirmation [2].

Statistical and Pathway Analysis

After processing, results are exported for statistical analysis to uncover biological significance.

- **Multivariate Analysis:** Import the normalized peak intensity table into software like **SIMCA** for Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) [1]. Glyceric acid can be highlighted as a potential biomarker if it has a high Variable Importance in Projection (VIP) score and a statistically significant p-value (e.g., $p < 0.05$) [1].
- **Pathway Analysis:** Upload the list of significant metabolites, including glyceric acid, to online platforms such as **MetaboAnalyst 5.0** to perform pathway enrichment analysis. This determines which metabolic pathways are most perturbed in your study [1].

The data interpretation process involves moving from raw data to biological insight, as shown in the following workflow.



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Discussion and Conclusion

This protocol provides a comprehensive framework for the reliable analysis of glyceric acid. The strength of using **Compound Discoverer** lies in its ability to streamline the entire process, from raw data to statistical results, within a single, customizable platform [2]. The integration of high-resolution mass spectrometry, rigorous data processing parameters, and advanced statistical tools allows researchers to not only identify glyceric acid with high confidence but also to understand its role in the broader metabolic network.

For the most current developments and advanced applications, such as non-targeted PFAS analysis, users can refer to webinars and user meetings announced on the official **Compound Discoverer** community pages [3].

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References

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